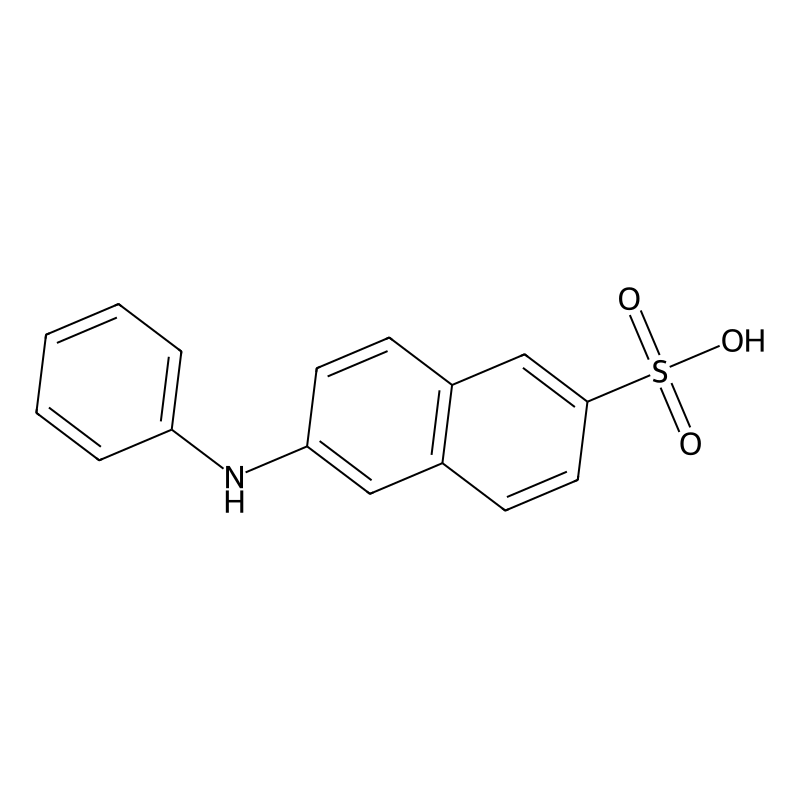

2-Anilinonaphthalene-6-sulfonic acid

Content Navigation

For reliable protein conformation studies, avoid bulkier 1,8-ANS that can skew binding data. 2,6-ANS (CAS 20096-53-1) is a streamlined solvatochromic probe with distinct advantages: • Higher affinity for cyclodextrins, forming stable inclusion complexes for sensitive turn-off displacement assays. • Inert probe behavior minimizes artifacts in thermal shift assays, ensuring accurate intrinsic stability measurements. • Superior fluorescence enhancement in avidin studies, enabling precise biotin binding site characterization. Consistent quality, global supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

2-Anilinonaphthalene-6-sulfonic Acid: A Procurement Guide for a Polarity-Sensitive Fluorescent Probe

2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) is a fluorescent probe highly sensitive to the polarity of its microenvironment. In aqueous solutions, it exhibits weak fluorescence, but upon binding to nonpolar regions, such as hydrophobic pockets on a protein's surface, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum. This property makes it, and its structural isomer 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), valuable tools for studying protein conformation, folding, and ligand binding interactions. The choice between these isomers is not arbitrary and depends on specific experimental requirements, as their structural differences lead to distinct binding and photophysical behaviors.

Research Fit

References

- [1] Slavik, J. (1982). Anilinonaphthalene Sulfonate as a Probe of Membrane and Protein Conformation. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 694(1), 1–25.

- [2] Cardamone, M., & Puri, N. K. (1992). A comparative analysis of the interaction of 8-anilino-1-naphthalenesulphonate and 2-anilino-6-naphthalenesulphonate with serum albumins. Biochemical Journal, 282(2), 585–591.

- [3] Matulis, D., & Lovrien, R. (1998). 1-Anilino-8-naphthalenesulfonate Anion-Protein Binding Depends Primarily on Ion Pair Formation. Biophysical Journal, 74(1), 422–429.

- [4] Farris, F. F., Maggio, J. E., & King, T. E. (1977). A comparison of the fluorescence of 1,8- and 2,6-anilinonaphthalenesulfonates when bound to mitochondrial membranes. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 459(3), 475-486.

- [5] S. Ausar et al., Conformational Stability and Disassembly of Norwalk Virus-like Particles: effect of pH and Temperature, J. Biol. Chem.; 281: 19478 - 19488 (2006)

- [6] A Comparison of the Host–Guest Inclusion Complexes of 1,8-ANS and 2,6-ANS in Parent and Modified Cyclodextrins. Journal of Inclusion Phenomena 38(1):467-478. (2000)

Substituting 2-Anilinonaphthalene-6-sulfonic acid (2,6-ANS) with its more common isomer, 1,8-ANS, can lead to significant variations in experimental outcomes. The different placement of the sulfonate group results in distinct molecular geometries—2,6-ANS is more streamlined and rod-shaped, whereas 1,8-ANS is bulkier. This structural difference dictates how each probe interacts with and fits into binding sites, leading to different binding affinities, stoichiometries, and fluorescence responses for the same target. For example, in studies with cyclodextrins, 2,6-ANS consistently forms more stable inclusion complexes than 1,8-ANS, demonstrating its preference for certain cavity geometries. Therefore, selecting one isomer over the other is a critical, data-driven decision, not a matter of convenience or availability.

Substitution Risk

References

- [1] Nishijo, J., & Nagai, M. (2000). A Comparison of the Host–Guest Inclusion Complexes of 1,8-ANS and 2,6-ANS in Parent and Modified Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 38(1/4), 467-478.

- [2] Sá Pires, L., et al. (2005). Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction. International Journal of Biological Macromolecules, 36(1-2), 18-24.

- [3] Ni, Y., & Kokot, S. (2007). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 304-311.

Differential Binding Energetics for Probing Protein Stability

While both 2,6-ANS and its isomer 1,8-ANS exhibit similar binding affinities for bovine serum albumin (BSA), their binding energetics are significantly different. Calorimetric studies show that the interaction of both probes with BSA is driven by favorable enthalpy and opposed by unfavorable entropy changes. However, 2,6-ANS is described as a more 'inert' probe compared to 1,8-ANS when assessing processes that involve protein conformational changes. This suggests that 2,6-ANS perturbs the native protein structure to a lesser extent, making it a more reliable reporter for studying inherent protein stability and ligand-induced stabilization effects.

| Evidence Dimension | Thermodynamic Profile in Protein Interaction |

| Target Compound Data | Considered a more 'inert' probe, less likely to induce conformational changes during binding studies. |

| Comparator Or Baseline | 1,8-ANS, while having a similar affinity (Ka ~1-9x10^5 M-1), is considered more perturbing to protein structure. |

| Quantified Difference | Qualitative difference in the degree of protein structure perturbation, as inferred from thermodynamic analysis. |

| Conditions | Interaction with bovine serum albumin (BSA) analyzed by differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). |

For assays where preserving the native protein conformation is critical, such as in thermal shift assays or studying subtle ligand-induced effects, procuring 2,6-ANS provides more reliable data with fewer artifacts.

Superior Binding Affinity in Specific Host-Guest Systems

In host-guest chemistry, 2,6-ANS demonstrates significantly stronger binding to various cyclodextrin (CD) and cucurbituril (CB[7]) hosts compared to 1,8-ANS. For instance, the association constant (K) for 2,6-ANS with 2,6-di-O-methylated β-CD is 11,700 M⁻¹, whereas the value for 1,8-ANS is only 195 M⁻¹. This represents a nearly 60-fold higher affinity for 2,6-ANS. This pronounced difference is attributed to the more streamlined, rod-like shape of 2,6-ANS, which allows for a better geometric fit within the host cavity compared to the bulkier 1,8-ANS.

| Evidence Dimension | Association Constant (K) with Host Molecule |

| Target Compound Data | K = 11,700 M⁻¹ |

| Comparator Or Baseline | 1,8-ANS: K = 195 M⁻¹ |

| Quantified Difference | 59.9-fold higher affinity for 2,6-ANS |

| Conditions | Binding to 2,6-di-O-methylated β-cyclodextrin in aqueous solution, determined by fluorescence spectroscopy. |

For developing sensitive assays based on competitive binding or for studying molecular recognition in well-defined cavities, the higher affinity of 2,6-ANS allows for lower detection limits and a wider dynamic range.

Distinct Photophysical Properties for Specific Labeling Applications

The free acid form of 2,6-ANS possesses distinct spectroscopic properties compared to its 1,8-isomer, offering advantages in certain experimental setups. The molar extinction coefficient for 2,6-ANS is significantly higher (27,000 M⁻¹cm⁻¹) than for 1,8-ANS (7,600 M⁻¹cm⁻¹). Furthermore, its excitation and emission maxima are at shorter wavelengths (λex/λem = 319/422 nm) compared to 1,8-ANS (λex/λem = 350/470 nm when bound). This higher absorbance allows for stronger signal generation at lower concentrations, and the different spectral window can help avoid spectral overlap with other fluorophores or endogenous chromophores in complex biological samples.

| Evidence Dimension | Molar Extinction Coefficient (ε) |

| Target Compound Data | 27,000 M⁻¹cm⁻¹ |

| Comparator Or Baseline | 1,8-ANS: 7,600 M⁻¹cm⁻¹ |

| Quantified Difference | 3.55-fold higher absorbance for 2,6-ANS |

| Conditions | Measurement in DMF. |

Procuring 2,6-ANS is advantageous for applications requiring high sensitivity or for multiplexing experiments where its unique spectral properties minimize crosstalk with other fluorescent channels.

High-Fidelity Monitoring of Protein Stability and Unfolding

Due to its characterization as a more 'inert' probe, 2,6-ANS is the appropriate choice for thermal shift assays (TSA) or chemical denaturation studies where the goal is to measure the intrinsic stability of a protein with minimal interference from the probe itself. Its use ensures that observed changes in fluorescence more accurately reflect the protein's conformational transitions rather than probe-induced artifacts.

Development of Sensitive Host-Guest Biosensors

The significantly higher binding affinity of 2,6-ANS for specific molecular hosts like cyclodextrins makes it the superior candidate for designing competitive displacement assays. In such a system, a non-fluorescent analyte can displace the highly fluorescent 2,6-ANS from a host cavity, leading to a strong 'turn-off' signal. This high-affinity interaction enables the development of sensors with low detection limits for various target molecules.

Probing Biotin Binding Sites in Avidin and Related Proteins

In studies of avidin, 2,6-ANS was found to exhibit the greatest fluorescence enhancement and competitive displacement by biotin compared to other ANS derivatives. This makes it the specific tool for characterizing the apolarity and ligand binding dynamics of the biotin binding site, where other probes may not bind as effectively or report the binding event with sufficient sensitivity.

Application Fit Matrix

References

- [1] Sá Pires, L., et al. (2005). Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction. International Journal of Biological Macromolecules, 36(1-2), 18-24.

- [2] Ni, Y., & Kokot, S. (2007). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 304-311.

- [3] Gitler, C., & Green, N. M. (1974). A study of the interaction of avidin with 2-anilinonaphthalene-6-sulfonic acid as a probe of the biotin binding site. Biochemical Journal, 139(2), 347–356.

XLogP3

Wikipedia

Explore Compound Types